Stearoylcarnitine (CAS: 25597-09-5) is a saturated, long-chain (C18:0) acylcarnitine that functions as a critical intermediate in mitochondrial fatty acid oxidation and a highly specific zwitterionic surfactant. In procurement contexts, it is primarily sourced as a high-purity analytical standard for tandem mass spectrometry (MS/MS) lipidomics and clinical newborn screening, where it is essential for quantifying long-chain fatty acid transport defects [2]. Biophysically, its extended fully saturated aliphatic chain imparts distinct thermotropic phase behaviors and a low critical micelle concentration (CMC) compared to shorter or unsaturated acylcarnitines [1]. These properties make exact procurement of the C18:0 form mandatory for calibrating diagnostic ratios, establishing baseline retention times in chromatography, and precisely controlling membrane perturbation in liposomal formulations.
Substituting Stearoylcarnitine with the frequently used benchmark Palmitoylcarnitine (C16:0) or the unsaturated Oleoylcarnitine (C18:1) leads to critical failures in both analytical quantification and biophysical modeling. In mass spectrometry workflows, the extreme apolarity of the C18 saturated chain requires specific organic modifier thresholds for ionization that do not apply to medium-chain or shorter long-chain analogs[2]. In clinical diagnostics, substituting C18 with C16 invalidates the C0/(C16+C18) ratio used to screen for Carnitine Palmitoyltransferase I (CPT-I) deficiency, risking false-negative results. Furthermore, in formulation and membrane studies, the fully saturated 18-carbon tail drives a significantly higher thermotropic phase transition temperature (~44.5 °C) than its shorter or unsaturated counterparts, meaning generic substitution will drastically alter liposome stability and detergent-to-lipid micellization ratios [1].
Stearoylcarnitine exhibits highly specific thermotropic behavior due to its C18 saturated chain. In aqueous dispersions, it undergoes a broad thermotropic phase transition at 44.5 °C, which shifts to 55.3 °C at pH 8.6. Its critical micelle concentration (CMC) is highly pH-dependent, measuring ~25 µM at pH 7.0[1]. Shorter-chain analogs like Palmitoylcarnitine (C16:0) possess higher CMCs and lower phase transition temperatures, making them non-equivalent for temperature-sensitive membrane perturbation assays.
| Evidence Dimension | Phase Transition Temperature (Tt) and CMC |
| Target Compound Data | Tt = 44.5 °C (water); CMC = ~25 µM (pH 7.0) |
| Comparator Or Baseline | Shorter-chain acylcarnitines (higher CMC, lower Tt) |
| Quantified Difference | Tt shifts dynamically from 29.1 °C (pH 3.0) to 55.3 °C (pH 8.6) upon aggregation |
| Conditions | Aqueous dispersion, evaluated via Differential Scanning Calorimetry (DSC) and Fluorescence Spectroscopy |
Procurement of the exact C18:0 compound is necessary to accurately control formulation temperatures and detergent-to-lipid ratios in liposomal and membrane permeabilization models.
The extreme hydrophobicity of Stearoylcarnitine dictates strict processability limits in analytical workflows. In capillary electrophoresis-mass spectrometry (CE-MS), Stearoylcarnitine (C18:0) and Palmitoylcarnitine (C16:0) cannot be detected in purely aqueous background electrolytes (e.g., 0.8% formic acid). Robust detection requires a minimum of 50% organic modifier (such as acetonitrile or methanol) [1]. This starkly contrasts with medium-chain acylcarnitines (e.g., C14:0), which remain partially detectable in aqueous conditions.
| Evidence Dimension | Minimum organic modifier for MS detection |
| Target Compound Data | Requires ≥50% organic modifier (acetonitrile/methanol) |
| Comparator Or Baseline | Tetradecanoylcarnitine (C14) and shorter chains (detectable in aqueous buffers) |
| Quantified Difference | 0% detection in aqueous vs. stable ionization at 50% organic modifier |
| Conditions | CE-MS / LC-MS with 3.2% acetic acid background electrolyte |
Understanding this solubility threshold is critical for buyers designing extraction protocols and mobile phases for lipidomic profiling, ensuring the target analyte does not precipitate.
In newborn screening for Carnitine Palmitoyltransferase I (CPT-I) deficiency, the diagnostic ratio of free carnitine to long-chain acylcarnitines[C0/(C16+C18)] is highly specific. Clinical data shows that patients exhibit ratios of 175–2000, which is 5- to 60-fold higher than the 99.9th percentile of healthy populations [1]. Procuring high-purity Stearoylcarnitine is mandatory to accurately calibrate the C18 denominator of this ratio; relying solely on C16 measurements can lead to diagnostic false negatives.
| Evidence Dimension | Diagnostic Ratio [C0/(C16+C18)] Elevation |
| Target Compound Data | Essential denominator component for the C0/(C16+C18) ratio |
| Comparator Or Baseline | C16-only or generic long-chain measurement (insufficient specificity) |
| Quantified Difference | 5- to 60-fold ratio elevation in CPT-I deficiency (ratio 175–2000) requires precise C18 quantification |
| Conditions | ESI-MS/MS of dried blood spots |
Clinical laboratories must procure exact Stearoylcarnitine standards to ensure accurate calibration of tandem mass spectrometry systems, preventing false-negative rates in newborn screening.
Stearoylcarnitine is an indispensable standard for calibrating clinical ESI-MS/MS systems. Because the diagnostic ratio[C0/(C16+C18)] is strictly required to identify CPT-I and CPT-II deficiencies, laboratories must procure pure C18:0 to establish accurate retention times, ionization efficiencies, and baseline denominator values from dried blood spot extractions[1].
In broad lipidomic profiling, Stearoylcarnitine serves as a critical internal standard for long-chain, highly apolar metabolites. Its specific requirement for ≥50% organic modifier during CE-MS or LC-MS workflows makes it an effective benchmark for validating the extraction efficiency and mobile phase suitability of hydrophobic lipid panels [2].
Due to its precise thermotropic phase transition at 44.5 °C and pH-dependent critical micelle concentration (~25 µM at pH 7.0), Stearoylcarnitine is utilized as a zwitterionic surfactant in biophysical models. It is selected when researchers need to mimic the specific membrane-disrupting effects of saturated long-chain acylcarnitines during ischemic events without the confounding lower melting temperatures of unsaturated analogs [3].